1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate

Description

Properties

IUPAC Name |

(1-carbazol-9-yl-3-quinolin-8-yloxypropan-2-yl) acetate;perchloric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O3.ClHO4/c1-18(29)31-20(17-30-25-14-6-8-19-9-7-15-27-26(19)25)16-28-23-12-4-2-10-21(23)22-11-3-5-13-24(22)28;2-1(3,4)5/h2-15,20H,16-17H2,1H3;(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPIKYVMVVZICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)COC4=CC=CC5=C4N=CC=C5.OCl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(9H-Carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate is a complex organic compound that combines the structural features of carbazole and quinoline moieties. These components are known for their diverse biological activities, making this compound a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

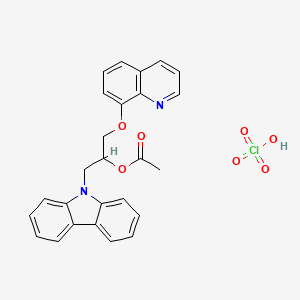

The compound can be described by the following structural formula:

Key Structural Features:

- Carbazole Moiety : Known for its fluorescent properties and potential in photonic applications.

- Quinoline Moiety : Recognized for its antimalarial and antibacterial activities.

- Acetate and Perchlorate Groups : These functional groups may enhance solubility and biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Compounds with quinoline structures often act as enzyme inhibitors, particularly against targets involved in cancer and infectious diseases.

- Antioxidant Activity : The presence of aromatic systems in the structure may confer antioxidant properties, reducing oxidative stress in biological systems.

- Fluorescence-Based Applications : The carbazole moiety may facilitate the use of this compound as a fluorescent probe in biological imaging.

Biological Activities

Research indicates that derivatives of carbazole and quinoline exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that related compounds display significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .

- Anticancer Potential : Some studies suggest that quinoline derivatives can inhibit tumor growth by interfering with cell signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Related Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Inhibits growth of cancer cells | |

| Antioxidant | Reduces oxidative stress |

Case Studies

- Antimicrobial Effects : A study evaluated the antimicrobial efficacy of similar compounds against a panel of bacterial strains. The results indicated zones of inhibition ranging from 10.3 to 26.08 mm at varying concentrations, suggesting potent antibacterial activity .

- Anticancer Research : In vitro studies have demonstrated that carbazole derivatives can inhibit STAT3 activation, a pathway crucial for cancer cell proliferation. Compounds showed up to 95% inhibition at concentrations as low as 50 µM .

Research Findings

Recent investigations into the biological activity of related compounds have highlighted their potential in drug development:

- ADMET Properties : Analysis has shown favorable absorption characteristics across biological membranes, indicating good bioavailability .

- Enzyme Interaction Studies : Various studies have focused on the interaction of these compounds with key metabolic enzymes, identifying them as potential leads for drug development targeting specific diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on shared motifs: carbazole-quinoline hybrids, acetate-linked aromatic systems, and ionic perchlorate derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Observations :

Structural Diversity: The target compound’s perchlorate counterion distinguishes it from neutral analogs like Compound 6 () or ester-based systems (). This ionic nature may improve solubility in polar solvents compared to non-ionic carbazole-quinoline hybrids. Compounds with methoxyethoxy (Compound 6) or propoxy (ID17) substituents exhibit tunable electronic properties, whereas the perchlorate group in the target compound could facilitate charge transport .

Synthetic Routes: Compound 6 () was synthesized via nucleophilic substitution, while benzamide derivatives () used peptide-like coupling. The target compound likely requires a multi-step synthesis involving carbazole functionalization, quinoline etherification, and perchlorate salt formation.

Thermal and Spectroscopic Properties :

- Compound 6 has a moderate melting point (102–105°C), typical for carbazole derivatives. The target compound’s thermal stability may exceed this due to ionic interactions but requires experimental validation.

- NMR data for Compound 6 (δ 7.43–8.94 ppm) highlights aromatic proton environments similar to those expected in the target compound, though perchlorate may cause signal broadening .

Computational Refinement: SHELXL () is widely used for refining such structures. For example, the phenylquinoline-carbazole system in Compound 6 would benefit from SHELX’s robust handling of disordered perchlorate ions or aromatic stacking .

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in 1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate, and how do they influence reactivity?

- Answer : The compound contains a carbazole moiety (electron-rich aromatic system), a quinoline-derived ether linkage, and an acetate perchlorate group. The carbazole’s nitrogen can act as a hydrogen-bond donor/acceptor, while the quinoline’s oxygen in the ether linkage may participate in coordination chemistry. The perchlorate anion is a strong oxidizer, necessitating careful handling. Structural analogs (e.g., halogenated carbazoles) suggest that substituents on the carbazole ring modulate solubility and electronic properties .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer :

- NMR : H and C NMR can resolve carbazole/quinoline protons and confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways.

- X-ray Crystallography : Critical for confirming absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding with perchlorate) .

Q. What are the standard synthetic routes for carbazole-quinoline hybrids, and how can they be adapted for this compound?

- Answer : Common strategies include:

- Nucleophilic Substitution : Reacting carbazole with a quinoline-derived epoxide or halogenated intermediate.

- Protection/Deprotection : Using tert-butoxycarbonyl (Boc) groups to protect amines during synthesis.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in ether-forming steps .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?

- Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., temperature, solvent) for esterification or perchlorate incorporation .

Q. How to resolve contradictions in biological activity data for carbazole derivatives?

- Answer :

- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity.

- Structural Analog Comparison : Compare with halogenated analogs (e.g., 3,6-dichloro-carbazole derivatives) to isolate substituent effects.

- Mechanistic Studies : Use kinase assays or fluorescence quenching to confirm target engagement .

Q. What experimental design principles minimize side reactions during synthesis?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., molar ratios, catalysts).

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress and intermediate formation.

- Purification Strategies : Employ column chromatography with gradient elution to separate byproducts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.